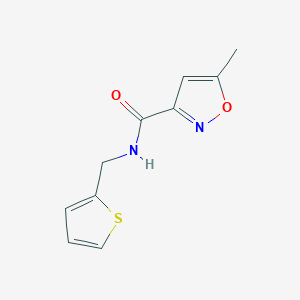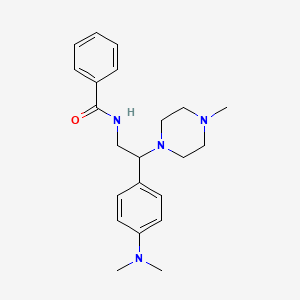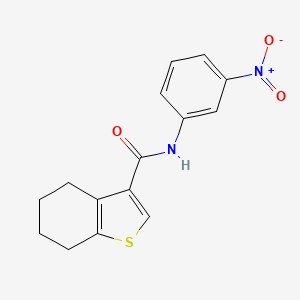![molecular formula C12H21NO2 B2688489 N-[1-(2-Ethoxyethyl)cyclopentyl]prop-2-enamide CAS No. 2305529-28-4](/img/structure/B2688489.png)
N-[1-(2-Ethoxyethyl)cyclopentyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-Ethoxyethyl)cyclopentyl]prop-2-enamide, also known as CYM-53093, is a chemical compound that belongs to the family of cyclopentylpropionamide derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology. In
作用机制
The mechanism of action of N-[1-(2-Ethoxyethyl)cyclopentyl]prop-2-enamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In neuroscience, it is believed to modulate the activity of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. In cancer research, it is believed to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In immunology, it is believed to modulate the activity of immune cells by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in cells. In neuroscience, it has been shown to increase the extracellular levels of dopamine in the striatum, which is a key region of the brain involved in reward processing and motor control. In cancer research, it has been shown to induce cell cycle arrest and apoptosis in prostate cancer cells, as well as inhibit the growth of cancer cells in vitro and in vivo. In immunology, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells.
实验室实验的优点和局限性
One of the advantages of using N-[1-(2-Ethoxyethyl)cyclopentyl]prop-2-enamide in lab experiments is its high potency and selectivity for its target molecules. This allows for precise modulation of signaling pathways in cells, which can lead to more accurate and reproducible results. However, one of the limitations of using this compound is its relatively short half-life in vivo, which can make it difficult to study its long-term effects in animal models.
未来方向
There are several future directions for research on N-[1-(2-Ethoxyethyl)cyclopentyl]prop-2-enamide. In neuroscience, further studies are needed to elucidate its mechanism of action on the dopamine transporter and its potential as a treatment for neuropathic pain. In cancer research, further studies are needed to investigate its potential as a treatment for other types of cancer, as well as its potential in combination with other chemotherapeutic agents. In immunology, further studies are needed to investigate its potential as a treatment for autoimmune diseases, as well as its potential in combination with other immunomodulatory agents.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a treatment for various diseases and to develop more effective and selective derivatives of this compound.
合成方法
The synthesis of N-[1-(2-Ethoxyethyl)cyclopentyl]prop-2-enamide involves a series of chemical reactions, starting with the reaction of cyclopentylamine with ethyl chloroacetate to form N-(cyclopentyl)ethylglycine ethyl ester. This intermediate compound is then treated with thionyl chloride to form N-(cyclopentyl)ethylglycine. The final step involves the reaction of N-(cyclopentyl)ethylglycine with acetic anhydride and propargyl bromide to form this compound.
科学研究应用
N-[1-(2-Ethoxyethyl)cyclopentyl]prop-2-enamide has been shown to have potential therapeutic applications in various fields of scientific research. In neuroscience, it has been studied for its potential as a treatment for neuropathic pain, as well as its ability to modulate the activity of the dopamine transporter. In cancer research, it has been studied for its potential as a treatment for prostate cancer, as well as its ability to inhibit the growth of cancer cells. In immunology, it has been studied for its potential as a treatment for autoimmune diseases, as well as its ability to modulate the activity of immune cells.
属性
IUPAC Name |
N-[1-(2-ethoxyethyl)cyclopentyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-3-11(14)13-12(7-5-6-8-12)9-10-15-4-2/h3H,1,4-10H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPKWMHJHQVVNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1(CCCC1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{(E)-[(2-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2688408.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)
![Methyl 2-[[2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2688410.png)
![1-[(3R)-3-Methyl-4-methylsulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2688411.png)
![Ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2688413.png)

![1-[(2-Methylcyclohexyl)carbamoyl]ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2688417.png)


![1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2688423.png)

![sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2688427.png)
